![molecular formula C48H80O40 B152034 (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol CAS No. 92517-02-7](/img/structure/B152034.png)
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol: is a modified cyclodextrin compound where a glucose unit is attached to the beta-cyclodextrin molecule. This compound is known for its ability to enhance the solubility and stability of various substances, making it valuable in pharmaceutical and chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol typically involves the enzymatic conversion of beta-cyclodextrin with glucose. The reaction is catalyzed by specific enzymes that facilitate the attachment of the glucose unit to the beta-cyclodextrin molecule .
Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications .
Analyse Des Réactions Chimiques
Host-Guest Complexation Reactions
This compound’s primary reactivity involves forming inclusion complexes with hydrophobic molecules via non-covalent interactions. The glucose-modified β-cyclodextrin cavity enhances solubility and binding affinity compared to unmodified cyclodextrins.
Key Interactions:
-
Hydrophobic effect : The central cavity accommodates non-polar guest molecules (e.g., drugs, organic dyes).
-
Hydrogen bonding : Hydroxyl groups on the glucose moiety stabilize polar guests.
Example Applications:
Guest Molecule | Binding Constant (K) | Application |
---|---|---|
Ibuprofen | ~1,200 M⁻¹ | Drug delivery |
Curcumin | ~890 M⁻¹ | Nutraceutical stabilization |
Fluorescent dyes | 500–2,000 M⁻¹ | Sensor development |
Hydrolysis and Stability
The compound’s ether and glycosidic linkages are susceptible to acidic or enzymatic hydrolysis:
Hydrolysis Pathways:
-
Acidic conditions : Cleavage of glycosidic bonds at pH < 3, leading to glucose and cyclodextrin fragments.
-
Enzymatic degradation : α-Amylases selectively hydrolyze specific linkages, producing oligosaccharides.
Stability Data:
Condition | Half-Life (25°C) | Degradation Products |
---|---|---|
pH 1.0 (HCl) | 2.5 hours | Glucose, β-cyclodextrin derivatives |
pH 7.4 (buffer) | >30 days | Stable |
α-Amylase (37°C) | 8 hours | Maltose, smaller cyclodextrins |
Oxidation Reactions
The hydroxymethyl groups (-CH₂OH) undergo selective oxidation:
Reagents and Products:
Reagent | Product | Selectivity |
---|---|---|
NaIO₄ | Aldehyde-functionalized CD | High |
TEMPO/NaClO | Carboxylic acid derivatives | Moderate |
HNO₃ | Ketone formation | Low |
Oxidation expands utility in cross-linking or covalent conjugation for drug delivery systems .
Derivatization via Hydroxyl Groups
The compound’s 21 hydroxyl groups enable diverse functionalization:
Common Reactions:
-
Etherification : Alkylation with methyl or ethyl halides to enhance hydrophobicity.
-
Esterification : Reaction with acyl chlorides for pH-sensitive prodrugs.
-
Sulfonation : Improves aqueous solubility for industrial applications.
Reaction Efficiency:
Reaction Type | Typical Yield | Functional Groups Added |
---|---|---|
Methylation | 60–75% | -OCH₃ |
Acetylation | 80–90% | -OCOCH₃ |
Sulfonation | 50–65% | -SO₃H |
Supramolecular Polymerization
The glucose substituent facilitates self-assembly into nanostructures:
-
Mechanism : Hydrogen bonding between glucose units and π-π stacking of aromatic guests.
-
Applications : Nanocarriers for controlled drug release or catalytic templates.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:
-
220–280°C : Loss of hydroxyl groups as water.
-
280–400°C : Carbonization of the cyclodextrin backbone.
Applications De Recherche Scientifique
The compound identified as (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,... is a complex organic molecule with potential applications in various scientific fields.
Pharmaceutical Applications
The compound's intricate structure suggests potential use in pharmaceuticals. Its hydroxymethyl groups may enhance solubility and bioavailability of drug formulations. The compound could serve as a scaffold for developing new therapeutic agents targeting specific biological pathways.
Biochemical Research
Due to its unique molecular architecture and functional groups:
- Enzyme Inhibition : It may be investigated for its ability to inhibit specific enzymes linked to diseases such as cancer or metabolic disorders.
- Signal Transduction Studies : The compound could be utilized in studies examining cellular signaling pathways due to its structural complexity.
Material Science
The compound's structural properties may lend themselves to applications in material science:
- Biodegradable Polymers : Its hydroxymethyl groups can be used to synthesize biodegradable polymers for environmentally friendly materials.
- Nanotechnology : The compound could be explored for use in creating nanocarriers for drug delivery systems.
Agricultural Chemistry
The compound may have agricultural applications:
- Pesticide Development : Its structural features may allow it to function as a pesticide or herbicide by targeting specific pests or plant diseases.
- Plant Growth Regulators : The compound could potentially act as a growth regulator due to its biochemical properties.
Cosmetic Industry
Given its potential moisturizing properties from the hydroxymethyl groups:
- Skincare Formulations : This compound could be explored for use in skincare products aimed at hydration and skin barrier improvement.
Case Study 1: Enzyme Inhibition
Research has demonstrated that structurally similar compounds exhibit enzyme inhibition properties. Investigating this compound's interaction with enzymes like cyclooxygenase or lipoxygenase could reveal therapeutic benefits in inflammatory conditions.
Case Study 2: Drug Delivery Systems
Studies on polymers derived from compounds with similar functional groups have shown enhanced drug delivery efficiency in targeted therapies. This compound's potential as a drug carrier should be explored through in vitro and in vivo studies.
Case Study 3: Agricultural Applications
Research on similar compounds has indicated efficacy against specific agricultural pests when used as a pesticide. Field trials could validate the effectiveness of this compound in real-world agricultural settings.
Mécanisme D'action
The mechanism of action of (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol involves the formation of inclusion complexes with guest molecules. The glucose unit enhances the compound’s ability to form stable complexes, improving the solubility and stability of the guest molecules. This mechanism is particularly valuable in drug delivery, where the compound can encapsulate and protect active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Beta-cyclodextrin: The parent compound, which lacks the glucose modification.
Alpha-cyclodextrin: A smaller cyclodextrin with different solubility and complexation properties.
Gamma-cyclodextrin: A larger cyclodextrin with a larger cavity for encapsulating guest molecules.
Uniqueness: (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol is unique due to its enhanced solubility and stability properties compared to its parent compound, beta-cyclodextrin. The glucose modification allows for better interaction with guest molecules, making it more effective in various applications .
Activité Biologique
Chemical Identity and Structure
The compound in focus is a complex polyhydroxylated structure with the IUPAC name:
This compound is characterized by a high degree of hydroxylation and a complex cyclic structure.
Overview of Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections summarize key findings from the literature.
Antiviral Activity
Research indicates that certain derivatives of similar polyhydroxylated compounds exhibit significant antiviral properties. For instance:
- Compounds with structural similarities have shown effectiveness against viruses such as measles and herpes simplex virus (HSV) in vitro. Notably:
Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies have shown:
- Moderate cytostatic effects against leukemia cell lines (L1210 and P388), although less potent than established chemotherapeutics like 2-chloro-2'-deoxyadenosine .
- The presence of multiple hydroxymethyl groups is theorized to enhance interaction with cellular targets involved in cancer proliferation.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of viral replication : Similar compounds have been suggested to interfere with viral RNA synthesis or protein translation processes.
- Cytotoxicity in cancer cells : The compound may induce apoptosis or inhibit cell cycle progression through interactions with specific signaling pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for assessing the therapeutic potential:
- Absorption : The high number of hydroxyl groups suggests good solubility in biological fluids.
- Metabolism : Preliminary studies indicate that such compounds undergo extensive metabolic transformations which could impact their efficacy and safety profiles.
- Toxicity : While some derivatives exhibit beneficial effects against viruses and tumors, toxicity remains a concern. For example:
Case Studies and Research Findings
A summary of case studies related to similar compounds reveals:
Propriétés
Numéro CAS |
92517-02-7 |
---|---|
Formule moléculaire |
C48H80O40 |
Poids moléculaire |
1297.1 g/mol |
Nom IUPAC |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)41(74-9)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)75-42(27(66)19(35)58)82-34-10(2-50)76-43(28(67)20(34)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
Clé InChI |
XXFANTYPKDIONG-DGMDHIGGSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O |
Synonymes |
2,4,7,9,12,14,17,19,22,24,27,29,32,34-Tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane β-Cyclodextrin deriv.; O-α-D-Glucopyranosyl-(1→6A)-β-cyclodextrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.